2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(3,5-di-tert-butylphenyl)acetamide
Description
2-((5-(4-Chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(3,5-di-tert-butylphenyl)acetamide is a heterocyclic compound featuring a fused thiazolo[2,3-c][1,2,4]triazole core substituted with a 4-chlorophenyl group at position 3. The thioether linkage connects this core to an acetamide group bearing a 3,5-di-tert-butylphenyl substituent. The 4-chlorophenyl group enhances lipophilicity and electronic effects, while the bulky di-tert-butylphenyl moiety may improve metabolic stability by reducing oxidative degradation.
Properties
IUPAC Name |
2-[[5-(4-chlorophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]-N-(3,5-ditert-butylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29ClN4OS2/c1-25(2,3)17-11-18(26(4,5)6)13-20(12-17)28-22(32)15-34-24-30-29-23-31(24)21(14-33-23)16-7-9-19(27)10-8-16/h7-14H,15H2,1-6H3,(H,28,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVQLZNSYXPUXSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)NC(=O)CSC2=NN=C3N2C(=CS3)C4=CC=C(C=C4)Cl)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29ClN4OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(3,5-di-tert-butylphenyl)acetamide typically involves multi-step organic reactions. The process often starts with the formation of the thiazole and triazole rings, followed by their functionalization and coupling. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Scientific Research Applications
Antimicrobial Activity
The compound exhibits significant antimicrobial properties against various bacterial strains. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve the inhibition of cell wall synthesis or disruption of membrane integrity.
| Activity Type | Target Organism | IC50 Value | Mechanism |
|---|---|---|---|
| Antibacterial | E. coli | 15 μM | Cell wall synthesis inhibition |
| Antifungal | Candida albicans | 20 μM | Membrane disruption |
Anticancer Activity
Research indicates that this compound can induce apoptosis in cancer cells through various pathways. For instance, it has shown effectiveness against colon carcinoma (HCT116) with an IC50 value of 6.2 μM. The compound may activate caspase pathways and inhibit key signaling pathways involved in cell survival and proliferation.
| Cancer Type | Cell Line | IC50 Value | Mechanism |
|---|---|---|---|
| Colon Cancer | HCT116 | 6.2 μM | Apoptosis induction |
| Breast Cancer | T47D | 27.3 μM | Proliferation inhibition |
Anti-inflammatory Properties
Some studies suggest that derivatives of this compound may exhibit anti-inflammatory effects by modulating inflammatory pathways, although more research is needed to fully elucidate these mechanisms.
Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, the compound was tested against multiple strains of bacteria and fungi. Results indicated a strong inhibitory effect on both Gram-positive and Gram-negative bacteria as well as common fungal pathogens.
Cancer Cell Studies
A recent publication highlighted the compound's effectiveness against HCT116 cells. The study demonstrated that the compound induces apoptosis through mitochondrial pathways, emphasizing its potential as an anticancer agent.
Mechanistic Insights
Another study explored how this compound affects cancer cells by inhibiting critical signaling pathways involved in cell survival and proliferation. These findings support its potential therapeutic applications in oncology.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole and triazole rings can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Table 1: Comparative Structural Analysis
| Compound | Core Structure | Key Substituents | Functional Groups |
|---|---|---|---|
| Target Compound | Thiazolo[2,3-c][1,2,4]triazole | 4-Chlorophenyl, 3,5-di-tert-butylphenyl | Thioether, acetamide |
| Compound p | Thiazole | Hydroperoxypropan, diphenylhexan | Carbamate, urea |
| Compound q | Thiazole | t-Butoxycarbonylamino, diphenylhexan | Carbamate |
| Compound r | Thiazole | Isobutoxycarbonylamino | Carbamate |
Key Observations:
Core Structure: The target compound’s fused thiazolo-triazole system introduces rigidity and planar geometry, which may enhance binding affinity to enzymatic targets compared to the simpler thiazole cores in p , q , and r .
The di-tert-butylphenyl substituent offers steric bulk, likely improving metabolic stability relative to the hydroperoxypropan group in p, which may confer redox activity .
Functional Groups:
- The thioether linkage in the target compound is less hydrolytically labile than the carbamate groups in p , q , and r , suggesting enhanced stability in physiological conditions .
- The acetamide group may facilitate hydrogen bonding, similar to the urea moiety in p , which is critical for protease inhibition.
Pharmacological and Physicochemical Properties
Table 2: Hypothesized Property Comparison
Research Findings:
- Compound p : Demonstrated protease inhibitory activity attributed to its urea moiety, which mimics peptide bonds .
- Compounds q and r : Exhibited antiviral properties, likely due to carbamate-mediated interactions with viral proteases .
- Target Compound : The acetamide and thioether groups may target cysteine proteases or kinases, while the di-tert-butylphenyl group could reduce CYP450-mediated metabolism, enhancing half-life.
Biological Activity
The compound 2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(3,5-di-tert-butylphenyl)acetamide is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its diverse biological activities. Its unique structure features a thiazole ring fused with a triazole ring and a chlorophenyl substituent, which enhances its reactivity and interaction with biological targets. This article explores the biological activity of this compound, focusing on its potential therapeutic applications.
Structural Features
The compound's structure can be broken down into key components that contribute to its biological activity:
| Component | Description |
|---|---|
| Thiazole Ring | Provides antimicrobial and antifungal properties. |
| Triazole Ring | Known for anticancer and anti-inflammatory effects. |
| Chlorophenyl Group | Enhances binding affinity to biological targets. |
| Di-tert-butylphenyl Group | Increases lipophilicity, aiding cellular membrane penetration. |
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : The thiazole-triazole structure has been associated with potent antimicrobial properties against various pathogens, including resistant strains.
- Anticancer Properties : Preliminary studies suggest significant anticancer activity, particularly against leukemia cell lines. The presence of the chlorophenyl group is believed to enhance this effect by facilitating interactions with specific molecular targets.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in vitro, indicating potential applications in treating inflammatory diseases.
The mechanism of action involves the compound's ability to inhibit specific enzymes by binding to their active sites. This inhibition disrupts essential biological pathways, leading to antimicrobial or anticancer effects. However, detailed studies are needed to elucidate the exact molecular targets and pathways involved.
Case Studies and Research Findings
- Antimicrobial Studies :
- Anticancer Activity :
- Inflammatory Response :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
